molecular formula C10H14Cl2N2O3 B2542635 Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride CAS No. 2413885-64-8

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride

Cat. No.: B2542635
CAS No.: 2413885-64-8
M. Wt: 281.13
InChI Key: YHXDWFQBWMQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N2O3 and its molecular weight is 281.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A series of research efforts have been dedicated to synthesizing and analyzing the structure of compounds related to Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate; dihydrochloride. For instance, studies have described the synthesis of fluoronaphthyridines and pyridonecarboxylic acids as antibacterial agents, highlighting the compound's relevance in developing therapeutic agents with improved efficacy against bacterial infections (Bouzard et al., 1992); (Egawa et al., 1984). Additionally, the synthesis and structural characterization of related copper(II) complexes have been documented, contributing to the understanding of the compound's chemical behavior and potential applications in materials science (Jin, Shou-Wen, Liu, Chen, Wan-zhi, 2007).

Antibacterial Activity

The antibacterial properties of derivatives of Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate; dihydrochloride have been extensively studied, showing promising results in combating bacterial infections. Research into fluoronaphthyridines and pyridonecarboxylic acids has revealed compounds with significant in vitro and in vivo antibacterial activities, suggesting potential for developing new antibacterial agents (Bouzard et al., 1992); (Egawa et al., 1984).

Reactivity and Chemical Behavior

Investigations into the reactivity of related compounds have provided insights into their potential for chemical synthesis and applications. For example, studies on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines have revealed pathways for obtaining mono- and di-amino-substituted derivatives, demonstrating the compound's versatility in organic synthesis (Sirakanyan et al., 2014).

Mechanism of Action

    Target of action

    1,6-Naphthyridines are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific targets of “Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride” would depend on its specific structure and functional groups.

Properties

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;;/h4,11H,2-3,5H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSQNVGAVSGSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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